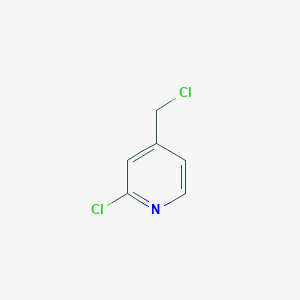

2-Chloro-4-(chloromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELZCGMVHLQNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456095 | |

| Record name | 2-chloro-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101990-73-2 | |

| Record name | 2-chloro-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(chloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-4-(chloromethyl)pyridine: Nomenclature, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the fundamental principles of the nomenclature, synthesis, reactivity, and safe handling of 2-Chloro-4-(chloromethyl)pyridine, a pivotal bifunctional scaffold in modern medicinal chemistry.

IUPAC Nomenclature and Molecular Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] This name is derived following a hierarchical set of rules for organic nomenclature.[2]

Deconstruction of the IUPAC Name:

-

Parent Hydride : The core structure is a six-membered aromatic heterocycle containing one nitrogen atom, which is named "pyridine".[3][4]

-

Numbering : The ring atoms are numbered starting from the nitrogen atom as position 1.[3]

-

Substituents : Two different groups are attached to the pyridine ring:

-

A chlorine atom (prefix: "chloro").

-

A methyl group substituted with a chlorine atom (prefix: "chloromethyl").

-

-

Locants : The positions of these substituents are indicated by numbers. The "chloro" group is at position 2, and the "chloromethyl" group is at position 4.

-

Alphabetization : The substituent prefixes are arranged alphabetically ("chloro" before "chloromethyl"), leading to the final, unambiguous name.

Caption: IUPAC numbering and structure of this compound.

Physicochemical Properties

A summary of the key chemical and physical properties is essential for experimental design and safety assessment.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 101990-73-2 | PubChem[1] |

| Molecular Formula | C₆H₅Cl₂N | PubChem[1] |

| Molecular Weight | 162.01 g/mol | PubChem[1] |

| InChIKey | QELZCGMVHLQNSO-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1=CC(=C(C=N1)Cl)CCl | PubChem[1] |

Synthesis and Mechanistic Insights

This compound is typically synthesized via a multi-step process starting from 2-methylpyridine (also known as 2-picoline). The process is designed to selectively introduce chlorine atoms first onto the pyridine ring and then onto the methyl side chain.

Overall Synthesis Workflow

Caption: A typical two-step synthesis pathway for this compound.

Experimental Protocol

The following protocol is a representative synthesis method.

Step 1: Ring Chlorination of 2-Methylpyridine

-

A solution of 2-methylpyridine is prepared in a suitable solvent, such as carbon tetrachloride (CCl₄).

-

Anhydrous sodium carbonate (Na₂CO₃) is added to the mixture. This is a critical step to neutralize the hydrogen chloride (HCl) byproduct generated during chlorination, preventing unwanted side reactions.

-

Chlorine gas (Cl₂) is bubbled through the solution at a controlled temperature of 58–65°C, typically under light irradiation.[5] The light promotes the desired radical-mediated chlorination on the ring.

-

The reaction progress is monitored using gas chromatography (GC) until the starting material is consumed, yielding the intermediate, 2-chloro-4-methylpyridine.[5]

Step 2: Side-Chain Chlorination of 2-Chloro-4-methylpyridine

-

To the intermediate from the previous step, sulfuryl chloride (SO₂Cl₂) is added dropwise.[6] Alternatively, an excess of chlorine gas can be used.[5]

-

A radical initiator is added in portions during the addition of the chlorinating agent. This is the key causal step that directs chlorination to the methyl side-chain rather than adding a second chlorine to the aromatic ring. The initiator facilitates the formation of a benzylic-type radical, which is more stable and reactive.

-

The reaction is again monitored by GC to ensure complete conversion to the final product.[5]

-

Upon completion, the crude product is isolated and purified via vacuum distillation to achieve high purity (≥99.2%).[5]

Chemical Reactivity and Applications

This compound is a highly valued intermediate due to its bifunctional nature, possessing two distinct and orthogonally reactive sites.[5] This allows for sequential and selective chemical modifications.

-

The 4-(Chloromethyl) Group : This site acts as a potent alkylating agent.[5] The chlorine is a good leaving group, making the benzylic-type carbon susceptible to nucleophilic attack by amines, thiols, and alcohols. This reactivity is frequently exploited in medicinal chemistry to covalently link the pyridine scaffold to biological nucleophiles, such as cysteine residues in proteins, for the development of targeted covalent inhibitors.[5]

-

The 2-Chloro Group : The chlorine atom attached directly to the pyridine ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings.[5] This allows for the introduction of complex aryl or alkyl groups, enabling significant structural diversification for structure-activity relationship (SAR) studies.

Caption: The two primary reactive sites of this compound.

This dual reactivity makes the compound a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[5]

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

GHS Hazard Identification: [1]

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment :

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.

-

Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.

References

-

This compound | C6H5Cl2N | CID 11126573 . PubChem. Available from: [Link]

-

Synthesis of 2-chloromethyl-pyridine hydrochloride . PrepChem.com. Available from: [Link]

-

2-Chloromethylpyridine . Wikipedia. Available from: [Link]

- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. Google Patents.

-

CID 158038285 | C12H12Cl2N2 . PubChem. Available from: [Link]

-

Pyridine . Wikipedia. Available from: [Link]

-

Organic chemistry – sOme Basic PrinciPles and Techniques . NCERT. Available from: [Link]

-

Brief Guide to the Nomenclature of Organic Chemistry . IUPAC. Available from: [Link]

Sources

- 1. This compound | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iupac.org [iupac.org]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. ncert.nic.in [ncert.nic.in]

- 5. benchchem.com [benchchem.com]

- 6. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

2-Chloro-4-(chloromethyl)pyridine CAS number 101990-73-2

An In-Depth Technical Guide to 2-Chloro-4-(chloromethyl)pyridine (CAS 101990-73-2): A Bifunctional Scaffold for Advanced Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern synthetic and medicinal chemistry. We will delve into its synthesis, explore the mechanistic nuances of its dual reactivity, detail its applications in pharmaceutical development, and provide essential safety protocols. This document is structured to serve as a practical resource, blending established chemical principles with actionable, field-proven insights.

Core Physicochemical Characteristics

This compound is a bifunctional organic compound that serves as a highly versatile building block.[1] Its utility stems from the presence of two distinct and selectively addressable electrophilic centers. The table below summarizes its key physical and chemical properties.

| Property | Value | Source(s) |

| CAS Number | 101990-73-2 | [2][3][4] |

| Molecular Formula | C₆H₅Cl₂N | [1][2][3][4] |

| Molecular Weight | 162.02 g/mol | [1][3][4][5] |

| Appearance | Amber or yellow liquid | [2][4][6] |

| Density | 1.324 g/cm³ | [3] |

| Boiling Point | 51°C @ 0.9 Torr | [3] |

| IUPAC Name | This compound | [4] |

| Solubility | Soluble in DMF, DMSO, CCl₄, CH₂Cl₂. Low solubility in water. | [1][6][7] |

| Storage | Store long-term at -20°C in a dry, well-ventilated area. | [2][8] |

Synthesis and Manufacturing: Strategic Pathways

The predominant industrial synthesis of this compound involves the side-chain chlorination of 2-chloro-4-methylpyridine. The choice of this precursor is strategic, as the methyl group at the 4-position is activated for free-radical halogenation due to its benzylic-like character, allowing for selective functionalization without disturbing the pyridine core initially.

The overall synthetic strategy can be visualized as a multi-step process, often starting from readily available picoline derivatives.

Detailed Protocol: Radical Chlorination of 2-Chloro-4-methylpyridine

This protocol describes a common and scalable method for the synthesis of the title compound. The use of sulfuryl chloride (SO₂Cl₂) and a radical initiator like azobisisobutyronitrile (AIBN) provides a controlled source of chlorine radicals, favoring monosubstitution on the activated methyl group.[7][9]

Materials:

-

2-Chloro-4-methylpyridine (1.0 mol, 127.57 g)

-

Carbon tetrachloride (CCl₄) (300 mL)

-

Sulfuryl chloride (SO₂Cl₂) (1.0 mol, 135 g)

-

Azobisisobutyronitrile (AIBN) (0.002 mol, 0.32 g)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser connected to an HCl trap, add 2-chloro-4-methylpyridine (127 g) and CCl₄ (300 mL).

-

Initiation: Heat the mixture to 80°C with stirring.

-

Chlorination: Begin the dropwise addition of SO₂Cl₂ (135 g). During the addition, add the AIBN initiator in small portions. The causality here is critical: AIBN decomposes thermally to generate radicals that initiate the chain reaction, while the slow addition of SO₂Cl₂ maintains a low, steady concentration of chlorine radicals, minimizing over-chlorination.

-

Reaction Monitoring: Maintain the reaction at 80°C for 3 hours after the addition is complete. The reaction progress can be monitored by gas chromatography (GC) to track the consumption of the starting material.[1]

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by washing with a saturated sodium bicarbonate solution until the pH of the aqueous layer is >7.0. This neutralizes residual acidic byproducts like HCl and SO₂.

-

Purification: Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent (CCl₄) by distillation under reduced pressure. The resulting crude product is this compound.

-

Yield: This process typically yields the product in the range of 77-85%.[1][9] Further purification, if necessary, can be achieved by vacuum distillation.

Mechanistic Insights into Dual Reactivity

The profound utility of this compound in drug development lies in its nature as a bifunctional electrophile, offering two distinct sites for nucleophilic attack.[1] The ability to selectively functionalize one site over the other through careful selection of reagents and conditions is a cornerstone of its application.

The 4-(Chloromethyl) Group: A Potent Sₙ2 Electrophile

The chloromethyl group at the 4-position is the more reactive of the two electrophilic sites.[1] It functions as a potent alkylating agent, readily undergoing nucleophilic substitution reactions via an Sₙ2 mechanism.

-

Mechanism: This pathway involves a direct, backside attack by a nucleophile on the methylene carbon, displacing the chloride ion in a single concerted step.

-

Favorable Conditions: These reactions are typically fast and can be carried out under mild conditions, often at room temperature in polar aprotic solvents like DMF or DMSO.[1]

-

Nucleophile Choice: This site is preferentially attacked by a wide range of "soft" or moderately basic nucleophiles, including primary and secondary amines, thiols, and azide ions.[1][10] This high reactivity is leveraged for covalently modifying biological targets or for linking the pyridine scaffold to other molecular fragments.[1]

The 2-Chloro Group: A Gateway for C-C and C-N Bond Formation

The chlorine atom at the 2-position of the pyridine ring is significantly less reactive towards direct nucleophilic substitution than the chloromethyl group. Its displacement requires harsher conditions or catalytic activation.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing effect of the ring nitrogen atom activates the 2-position towards SₙAr.[10][11] This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. This process typically requires strong nucleophiles (like alkoxides) and elevated temperatures to overcome the energetic barrier of disrupting the ring's aromaticity.[12]

-

Palladium-Catalyzed Cross-Coupling: This is the most powerful method for functionalizing the 2-position. The 2-chloro group is an excellent handle for reactions like Suzuki and Stille couplings.[1] These reactions use a palladium catalyst to couple the pyridine ring with organoboron or organotin reagents, respectively, enabling the formation of new carbon-carbon bonds under relatively mild conditions. This allows for the introduction of complex aryl or alkyl groups, providing extensive structural diversification.[1]

Applications in Pharmaceutical Synthesis

The unique dual-reactivity profile of this compound makes it an invaluable intermediate in the synthesis of complex pharmaceuticals.

Case Study: Key Intermediate for Lafutidine

Lafutidine is a second-generation H₂ receptor antagonist used to treat ulcers.[9] A critical step in its synthesis involves the reaction of this compound with piperidine.[7]

-

Reaction: In this step, the highly reactive chloromethyl group is targeted. Piperidine, acting as a nitrogen nucleophile, readily displaces the chloride at the 4-position via an Sₙ2 reaction to form 2-chloro-4-(piperidinylmethyl)pyridine.[7]

-

Strategic Importance: This reaction proceeds selectively at the chloromethyl group under conditions that leave the 2-chloro position untouched, perfectly illustrating the principle of orthogonal reactivity. The remaining 2-chloro group is then used in a subsequent step for further elaboration to complete the synthesis of the final drug molecule.

Applications in Other Therapeutic Areas

This scaffold is a common starting point for libraries aimed at various biological targets.

| Therapeutic Area / Target Class | Application | Source(s) |

| Antipsychotics | Used as a reagent in the synthesis of mGLUR5 modulators. | [13][14] |

| Metabolic Disorders | Employed in the preparation of potent and orally bioavailable TGR5 agonists. | [13][14] |

| Oncology | Serves as a scaffold for targeted covalent inhibitors (TCIs) by utilizing the alkylating chloromethyl group. | [1] |

| Anti-inflammatory Agents | Used as an intermediate for compounds that inhibit cyclooxygenase (COX) enzymes. | [1] |

Safety, Handling, and Storage Protocols

Due to its high reactivity, this compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification:

| Hazard Class | Statement | Source |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [5] |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage | [8][15] |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | [15] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [5] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[8][16]

-

Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of vapors.[8][15]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area designated for corrosive materials.[8][15] Long-term storage at -20°C is recommended to maintain purity.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[8]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][17]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][16]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

-

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its value is rooted in the predictable and orthogonal reactivity of its two distinct electrophilic centers. By enabling chemists to perform selective Sₙ2 alkylations at the 4-position or engage in sophisticated SₙAr and cross-coupling reactions at the 2-position, it provides a reliable and versatile pathway to complex heterocyclic compounds. This dual functionality secures its role as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials, making a thorough understanding of its properties essential for professionals in the field of chemical synthesis and drug discovery.

References

-

Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA - Alkali Metals. (n.d.). Retrieved January 8, 2026, from [Link]

- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents. (n.d.).

-

2-Chloromethylpyridine - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

2-Chloro-4-methylpyridine - LookChem. (n.d.). Retrieved January 8, 2026, from [Link]

- EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents. (n.d.).

-

This compound | C6H5Cl2N - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

Nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved January 8, 2026, from [Link]

-

Nucleophilic substitution reactions in pyridine - Química Organica.org. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 101990-73-2 this compound AKSci W9907 [aksci.com]

- 3. echemi.com [echemi.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyridine, 2-chloro-4-(chloromethyl)- (9CI) | 101990-73-2 [chemicalbook.com]

- 7. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. Page loading... [wap.guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 12. youtube.com [youtube.com]

- 13. alkalimetals.com [alkalimetals.com]

- 14. lookchem.com [lookchem.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 2-Chloro-4-(chloromethyl)pyridine: A Versatile Bifunctional Reagent in Chemical Synthesis and Drug Discovery

This technical guide provides a comprehensive overview of 2-Chloro-4-(chloromethyl)pyridine, a pivotal intermediate in the fields of medicinal chemistry, drug development, and organic synthesis. We will delve into its fundamental chemical properties, explore its synthesis and purification, elucidate its dual reactivity, and discuss its applications as a versatile building block for complex molecular architectures. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's utility and handling.

Core Molecular and Physical Properties

This compound is a substituted pyridine derivative that is frequently utilized in its free base form or as a more stable hydrochloride salt. It is crucial for researchers to distinguish between these two forms, as their molecular weights and handling properties differ.

The free base, this compound, has a molecular weight of 162.01 g/mol .[1] The hydrochloride salt, this compound hydrochloride, has a molecular weight of approximately 198.48 g/mol .[2][3] The hydrochloride salt is often preferred for its improved stability and ease of handling.

Below is a summary of the key physicochemical properties of this compound and its hydrochloride salt.

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₆H₅Cl₂N[1] | C₆H₆Cl₃N[2] |

| Molecular Weight | 162.01 g/mol [1] | 198.48 g/mol [2] |

| CAS Number | 101990-73-2[1][4] | 117934-37-9[2][3][5] |

| IUPAC Name | This compound[1] | 2-chloro-4-(chloromethyl)pyridinium chloride |

| Appearance | Not specified, likely a solid or oil | Crystalline solid |

| Melting Point | Not specified | Ranges from 150°C to 287°C have been noted for similar compounds[5] |

| Solubility | Soluble in organic solvents | Soluble in water[6] |

Synthesis and Purification of this compound

The synthesis of this compound typically involves the chlorination of a suitable pyridine precursor. One common starting material is 2-amino-4-picoline.[7] The synthesis can be conceptualized as a multi-step process involving diazotization, chlorination of the ring, and subsequent chlorination of the methyl group.

A general synthetic workflow is illustrated below:

Caption: Synthetic workflow for this compound.

Step-by-Step Synthetic Protocol

The following is a representative protocol for the synthesis of this compound, adapted from literature procedures.[7]

Step 1: Synthesis of 2-Chloro-4-methylpyridine from 2-Amino-4-picoline

-

To a solution of 2-amino-4-picoline in an acidic aqueous medium, slowly add a solution of sodium nitrite (NaNO₂) at low temperature (0-5 °C) to form the diazonium salt.

-

The diazonium salt is then converted to 2-hydroxy-4-picoline.

-

The resulting 2-hydroxy-4-picoline is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2-chloro-4-methylpyridine.

Step 2: Side-Chain Chlorination to form this compound

-

Dissolve the 2-chloro-4-methylpyridine in a suitable solvent.

-

Add a chlorinating agent for the side chain, such as sulfuryl chloride (SO₂Cl₂), along with a radical initiator (e.g., AIBN or benzoyl peroxide).

-

The reaction is typically carried out under reflux until the starting material is consumed, as monitored by techniques like gas chromatography (GC).

Step 3: Purification

-

After the reaction is complete, the mixture is worked up to remove excess reagents and byproducts.

-

The crude product is then purified, commonly by vacuum distillation, to obtain this compound with high purity.[5] Purity of ≥99.2% as determined by GC has been reported.[5]

Chemical Reactivity and Applications in Drug Development

This compound is a bifunctional molecule with two distinct reactive sites, making it a highly valuable building block in organic synthesis.[5]

-

The 4-(chloromethyl) group: This benzylic halide-like group is a potent alkylating agent, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles such as amines, thiols, and alcohols.[4][5] This reactivity is instrumental in attaching the pyridyl-methyl moiety to other molecules.

-

The 2-chloro group: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[5] This allows for the introduction of diverse substituents at the 2-position of the pyridine ring.

This dual reactivity enables the synthesis of a wide array of complex molecules and has been leveraged in the development of various pharmaceuticals, including antihistamines and anti-inflammatory agents.[5] Pyridine derivatives, in general, are crucial scaffolds in modern drug development.[8]

The following diagram illustrates the versatile reactivity of this compound:

Caption: Dual reactivity of this compound.

Analytical Characterization

To ensure the quality and purity of this compound for its intended applications, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.

Hypothetical HPLC Method for Purity Assessment

The following is a general HPLC method that can be adapted for the analysis of this compound, based on methods for similar compounds.[9][10]

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm)[10] |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., 10 mM ammonium acetate)[10] |

| Flow Rate | 1.0 mL/min[10] |

| Detection | UV at a suitable wavelength (e.g., 210 nm or 254 nm)[9][10] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[10]

Safety and Handling

This compound and its hydrochloride salt are hazardous chemicals and must be handled with appropriate safety precautions.

-

Hazards: These compounds are harmful if swallowed, cause skin irritation, and can cause serious eye irritation.[1][11] They may also cause respiratory irritation.[1][11] The hydrochloride salt is corrosive and can cause severe skin burns and eye damage.[12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] Avoid breathing dust, fumes, or vapors.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents.[6][13]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[13] If inhaled, move to fresh air.[13] If swallowed, do NOT induce vomiting and seek immediate medical attention.[13]

Always consult the Safety Data Sheet (SDS) for the specific product before use.[11][12][13][14]

Conclusion

This compound is a highly versatile and reactive intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. Its dual reactivity at the 4-(chloromethyl) and 2-chloro positions provides a powerful platform for molecular diversification. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

-

PubChem. This compound | C6H5Cl2N | CID 11126573. Available from: [Link]

-

PubChem. 2-Chloro-4-(trichloromethyl)pyridine | C6H3Cl4N | CID 10889740. Available from: [Link]

-

PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. Available from: [Link]

-

Wikipedia. 2-Chloromethylpyridine. Available from: [Link]

- Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Development. Available from: [Link]

-

PubChem. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571. Available from: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Available from: [Link]

-

ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available from: [Link]

-

PubChem. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Available from: [Link]

-

ResearchGate. Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Available from: [Link]

-

ChemWhat. 4-(Chloromethyl)pyridine hydrochloride CAS#: 1822-51-1. Available from: [Link]

Sources

- 1. This compound | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 117934-37-9 | this compound hydrochloride - Synblock [synblock.com]

- 3. 117934-37-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-(chloromethyl)pyridine

Introduction

2-Chloro-4-(chloromethyl)pyridine is a highly reactive, bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a chlorine atom at the 2-position and a chloromethyl group at the 4-position, provides two distinct and valuable reactive sites. The chloromethyl group acts as a potent alkylating agent, while the chloro-substituted pyridine core is amenable to various nucleophilic substitution and cross-coupling reactions.[1] This dual reactivity makes it a versatile intermediate for the synthesis of complex pharmaceutical ingredients and novel molecular scaffolds.[1] This guide provides a comprehensive overview of its core physical properties, analytical characterization methods, and essential handling protocols, designed for scientists and professionals engaged in its use.

Core Chemical and Physical Properties

The utility of any chemical intermediate is fundamentally linked to its physical properties. These parameters dictate the conditions required for its storage, handling, reaction, and purification. The key physical and chemical identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 101990-73-2 | [2][3] |

| Molecular Formula | C₆H₅Cl₂N | [2][3] |

| Molecular Weight | 162.02 g/mol | [3] |

| Melting Point | 123-125 °C | [3] |

| Boiling Point | 51 °C (at unspecified reduced pressure) | [3] |

| Appearance | Solid (form not specified) | Inferred from melting point |

In-Depth Analysis of Physical Characteristics:

-

Molecular Weight: With a molecular weight of 162.02 g/mol , the compound is a relatively small and simple heterocyclic molecule.[2][3] The hydrochloride salt form is also common, with a molecular weight of approximately 198.5 g/mol .[1][4]

-

Melting Point: The reported melting point of 123-125 °C indicates that this compound is a solid at standard room temperature.[3] This relatively high melting point, compared to some isomers like 2-chloro-5-(chloromethyl)pyridine (m.p. 37-42 °C), suggests strong intermolecular forces in its crystal lattice.[5]

-

Boiling Point & Volatility: A boiling point of 51 °C is reported, which is exceptionally low for a compound of this mass and is indicative of measurement under significant vacuum.[3] Purification is often achieved through vacuum distillation at pressures around 100–150 mbar, which aligns with this observation.[1] At atmospheric pressure, the boiling point would be substantially higher.

-

Solubility: While specific quantitative solubility data is scarce, general principles and data from related compounds allow for reliable predictions. The free base is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, and ethyl acetate. As with its isomer, 2-chloro-5-(chloromethyl)pyridine, it is likely insoluble in water.[6] In contrast, the hydrochloride salts of chloromethylpyridines exhibit high water solubility, a critical property for certain drug formulations.[1][7]

Molecular Structure and Reactivity

The compound's utility stems from two primary reactive centers, which can often be addressed selectively based on reaction conditions.

Caption: Key reactive sites on this compound.

-

C4-Chloromethyl Group: This benzylic-like chloride is highly susceptible to nucleophilic substitution (Sₙ2 reactions). It serves as a potent alkylating agent, readily reacting with nucleophiles such as amines, thiols, and alcohols.[1]

-

C2-Chloro Group: The chlorine atom on the pyridine ring is a leaving group for nucleophilic aromatic substitution and a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1]

Spectroscopic and Analytical Characterization

Proper identification and purity assessment are critical. While specific spectra for this compound are not widely published, its characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted) A proton NMR spectrum would be the primary tool for structural confirmation. The expected signals are:

-

Aromatic Protons (3H): Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C5 would likely appear as a doublet, the proton at C3 as a singlet or narrowly split doublet, and the proton at C6 as a doublet.

-

Methylene Protons (2H): A sharp singlet corresponding to the -CH₂Cl group, expected to be significantly downfield (δ 4.5-5.0 ppm) due to the deshielding effect of the adjacent chlorine atom and the pyridine ring.

Infrared (IR) Spectroscopy (Predicted) The IR spectrum would show characteristic absorption bands confirming the presence of its key functional groups:

-

C=C and C=N Stretching: 1600-1450 cm⁻¹ (characteristic of the pyridine ring).

-

Aromatic C-H Stretching: ~3100-3000 cm⁻¹.

-

Aliphatic C-H Stretching: ~2950-2850 cm⁻¹ (from the -CH₂- group).

-

C-Cl Stretching: 850-550 cm⁻¹ (a strong band indicating the presence of chloro-alkane and chloro-aromatic moieties).

Mass Spectrometry (MS) (Predicted) Electron Ionization (EI) Mass Spectrometry would provide definitive evidence of the compound's mass and fragmentation pattern.

-

Molecular Ion (M⁺): A characteristic cluster of peaks would be observed for the molecular ion due to the presence of two chlorine atoms. The most prominent peaks would be at m/z 161 (containing ³⁵Cl₂), m/z 163 (containing one ³⁵Cl and one ³⁷Cl), and m/z 165 (containing ³⁷Cl₂), with an approximate intensity ratio of 9:6:1.

-

Key Fragments: Common fragmentation pathways would include the loss of a chlorine radical (M-35) and the loss of the chloromethyl radical (M-49), leading to prominent fragment ions.

Field-Proven Experimental Protocols

Protocol 1: Melting Point Determination

Causality: The melting point is a fundamental and sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities. This protocol uses a digital apparatus for precision and reproducibility.

Caption: Workflow for Melting Point Determination.

-

Sample Preparation: Ensure the this compound sample is completely dry. Finely crush a small amount (2-3 mg) of the solid to a powder to ensure uniform heat distribution.

-

Capillary Loading: Tightly pack the powdered sample into a glass capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Initial Heating: Set a rapid heating ramp (10-20 °C/min) to a temperature approximately 15-20 °C below the expected melting point (123 °C).

-

Fine Heating: Once the set temperature is reached, reduce the heating ramp to a slow rate of 1-2 °C/min. This slow rate is crucial for accurately observing the phase transition.

-

Observation and Recording:

-

Record the temperature (T_onset) at which the first drop of liquid becomes visible.

-

Record the temperature (T_clear) at which the last solid crystal melts completely.

-

-

Reporting: The melting point is reported as the range from T_onset to T_clear. For a pure sample, this range should be narrow (≤ 2 °C).

Protocol 2: Purity Assessment by Gas Chromatography (GC)

Causality: GC is an effective technique for assessing the purity of volatile and thermally stable compounds.[1] It separates the target compound from residual solvents, starting materials, and byproducts. The peak area percentage provides a quantitative measure of purity.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent, such as ethyl acetate or dichloromethane.

-

GC System Configuration:

-

Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically effective.

-

Injector: Set to 250 °C in split mode (e.g., 50:1 split ratio).

-

Detector: Use a Flame Ionization Detector (FID), set to 280 °C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 15 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

Justification: This program ensures the elution of residual solvents at the beginning and provides sufficient thermal energy to elute the target analyte and any higher-boiling impurities within a reasonable timeframe.

-

-

Injection and Analysis: Inject 1 µL of the prepared sample into the GC.

-

Data Interpretation: The purity is calculated based on the area percent of the main peak corresponding to this compound in the resulting chromatogram. A purity of ≥99% is often achievable after purification.[1]

Safety, Handling, and Storage

Hazard Profile: this compound is classified as a hazardous substance.[2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.[8]

-

Wash hands thoroughly after handling.[8]

Storage and Stability:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

The compound may be sensitive to moisture and air. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

References

-

PubChem, this compound | C6H5Cl2N | CID 11126573. [Link]

-

Wikipedia, 2-Chloromethylpyridine. [Link]

-

Chemsrc, 2-(Chloromethyl)pyridine HCl | CAS#:6959-47-3. [Link]

-

Oriental Journal of Chemistry, Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. [Link]

-

NIST WebBook, 2-Chloro-4-trifluoromethylpyridine. [Link]

-

PubChem, 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571. [Link]

- Google Patents, CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

NIST WebBook, Pyridine, 2-chloro-. [Link]

-

NIST WebBook, Pyridine, 2-chloro- Infrared Spectrum. [Link]

-

SpectraBase, 2-(Chloromethyl)pyridine hydrochloride. [Link]

-

SpectraBase, 2-(Chloromethyl)pyridine hydrochloride - Optional[FTIR] - Spectrum. [Link]

-

Anichem, 2-Chloro-4-chloromethyl-pyridine In Stock. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 101990-73-2 CAS MSDS (Pyridine, 2-chloro-4-(chloromethyl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CAS 117934-37-9 | this compound hydrochloride - Synblock [synblock.com]

- 5. 2-Chloro-5-(chloromethyl)pyridine 97 70258-18-3 [sigmaaldrich.com]

- 6. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 7. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Melting Point of 2-Chloro-4-(chloromethyl)pyridine

Introduction: The Critical Role of a Bifunctional Reagent

This compound is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure, featuring two distinct reactive sites—a chloromethyl group and a chlorine atom on the pyridine ring—makes it a valuable building block for creating complex molecular architectures. The chloromethyl group acts as a potent alkylating agent, while the chloro-substituted pyridine ring is amenable to various nucleophilic substitution and cross-coupling reactions.[1] This dual reactivity is leveraged in the synthesis of novel pharmaceuticals and agrochemicals.

In the context of drug development and chemical manufacturing, the physical properties of such intermediates are of paramount importance for quality control, process development, and regulatory compliance. Among these properties, the melting point stands out as a fundamental indicator of identity and purity. An accurate melting point determination is a rapid and cost-effective method to gain a preliminary assessment of a substance's purity.[2] Pure crystalline compounds exhibit a sharp, well-defined melting point, whereas the presence of impurities typically causes a depression and broadening of the melting range.[3][4]

This guide provides a comprehensive analysis of the melting point of this compound, discussing the factors that influence this critical parameter and presenting a standardized protocol for its accurate determination.

Physicochemical Data and Structural Context

It is crucial to distinguish between this compound (the free base) and its hydrochloride salt, as their physical properties, including melting point, differ significantly. The protonation of the pyridine nitrogen to form the hydrochloride salt introduces strong ionic interactions, which typically result in a much higher melting point compared to the neutral molecule.[3][5]

Furthermore, confusion can arise with its isomers, such as 2-(chloromethyl)pyridine and 4-(chloromethyl)pyridine, which possess distinct physical properties. The precise arrangement of substituents on the pyridine ring dictates the molecule's symmetry, polarity, and how efficiently it can pack into a crystal lattice, all of which directly impact the melting point.[6][7]

Reported Melting Point Data

The following table summarizes the available melting point data for this compound and related isomers. The significant variation, particularly among the hydrochloride salts, underscores the importance of precise compound identification.

| Compound Name | CAS Number | Form | Reported Melting Point (°C) |

| 4-(Chloromethyl)pyridine | 10445-91-7 | Free Base | 146-147[8][9][10][11] |

| This compound Hydrochloride | 117934-37-9 | Hydrochloride Salt | No specific value found; general range for chloromethyl-pyridine hydrochlorides is 150-287 °C[1] |

| 2-(Chloromethyl)pyridine Hydrochloride | 6959-47-3 | Hydrochloride Salt | 120-124 |

| 3-(Chloromethyl)pyridine Hydrochloride | 6959-48-4 | Hydrochloride Salt | 137-143[12] |

| 4-(Chloromethyl)pyridine Hydrochloride | 1822-51-1 | Hydrochloride Salt | 166-173[12] |

Note: A specific, verified melting point for the free base of this compound (CAS 101990-73-2) was not prominently available in the surveyed literature, highlighting a potential data gap. The value for 4-(Chloromethyl)pyridine is included for structural comparison.

Factors Influencing Melting Point Integrity

The experimentally observed melting point is not merely an intrinsic constant but is highly sensitive to several factors. Understanding these variables is key to interpreting results correctly.

Purity of the Sample

This is the most critical factor. Even minute quantities of soluble impurities can disrupt the crystal lattice structure of the solid.[3] Overcoming these weakened intermolecular interactions requires less energy, resulting in a melting point depression and a broader melting range .[4] For instance, residual solvents from purification or by-products from synthesis, such as incompletely chlorinated precursors, will compromise the measurement.[1] A sharp melting range, typically 0.5-2.0 °C, is a strong indicator of high purity.[4]

Molecular Structure and Intermolecular Forces

The melting point is a direct measure of the energy required to overcome the intermolecular forces holding the molecules together in a solid lattice.[7] For this compound, these forces include:

-

Dipole-Dipole Interactions: The electronegative chlorine atoms and the nitrogen in the pyridine ring create permanent dipoles, leading to electrostatic attractions between molecules. Polar substances generally exhibit higher melting points than non-polar counterparts of similar size.[3][13]

-

London Dispersion Forces: These temporary, induced dipoles are present in all molecules and increase with molecular size and surface area.[6][7]

-

Molecular Packing: Symmetrical molecules tend to pack more efficiently and tightly into a crystal lattice, which enhances intermolecular forces and leads to a higher melting point compared to less symmetrical isomers.[5][6] The substitution pattern on the pyridine ring is therefore a key determinant.

Crystalline Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can have different crystal lattice arrangements and, consequently, different melting points and solubilities. While specific polymorphs for this compound are not detailed here, it remains a crucial consideration in pharmaceutical development, where crystal form can impact bioavailability and stability.

Best Practices: A Validated Protocol for Melting Point Determination

To ensure accuracy and reproducibility, a standardized methodology must be followed. The capillary method is the most common and pharmacopeia-recognized technique.[2]

Experimental Workflow Diagram

Caption: Workflow for accurate melting point determination via the capillary method.

Detailed Step-by-Step Methodology

-

Sample Preparation: a. Ensure the sample of this compound is completely dry. The presence of residual solvent will act as an impurity and depress the melting point.[14] b. The sample should be a fine, homogeneous powder to ensure uniform heat transfer. If necessary, gently grind the crystals using a clean mortar and pestle. c. Jab the open end of a glass capillary tube into the powdered sample. d. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To achieve tight packing, drop the capillary tube (closed end down) several times through a long, narrow glass tube.[2][14] The packed sample height should be 2-3 mm.

-

Apparatus and Measurement: a. Insert the packed capillary tube into the heating block of the melting point apparatus.[14] b. If the approximate melting point is known, heat the block rapidly to a temperature about 15-20 °C below this value. c. Once near the expected melting point, reduce the heating rate to a slow, steady ramp of 1-2 °C per minute.[2] A fast heating rate is a common source of error, as the temperature of the heating block will increase faster than the sample can melt, leading to an artificially high and broad reading.[2] d. Observe the sample through the magnified viewing port. e. Record the first temperature (T₁) of the melting range at the appearance of the very first visible drop of liquid.[14] f. Record the second temperature (T₂) when the entire sample has just transformed into a transparent liquid.[14]

-

Data Interpretation and Reporting: a. The result should be reported as a range from T₁ to T₂. b. A narrow range (≤ 2 °C) is indicative of a pure compound.[3] c. A wide melting range suggests that the sample is impure.[3][4] d. Note any visual changes during heating, such as shrinking, sintering, or darkening, which may indicate decomposition.[14] If decomposition occurs, the melting point should be reported with a "d" (e.g., 155 °C d).

Conclusion

The melting point of this compound is a fundamental property that serves as a crucial first-line assessment of its identity and purity. While literature values provide a reference, experimental determination must be conducted with rigorous attention to detail, particularly concerning sample purity and heating rate. For researchers and drug development professionals, understanding the factors that influence this value—from molecular structure to the presence of impurities—is essential for ensuring the quality and consistency of this important synthetic intermediate. Adherence to the standardized protocol outlined in this guide will ensure the generation of reliable and trustworthy data, underpinning the success of subsequent research and development efforts.

References

-

Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy. Retrieved from [Link]

-

What Affects Melting Point Of Organic Compounds? - Chemistry For Everyone. (2025, January 31). YouTube. Retrieved from [Link]

-

Stubbings, J. (2022, March 24). What Factors Affect Melting Point?. Sciencing. Retrieved from [Link]

-

Soderberg, T. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

-

Melting Point Determination. (n.d.). thinkSRS.com. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

Nichols, L. (2025, August 20). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of 2-chloromethyl-pyridine hydrochloride. (n.d.). PrepChem.com. Retrieved from [Link]

- US4221913A - Preparation of 2-(Chloromethyl)pyridine. (n.d.). Google Patents.

-

4-(Chloromethyl)pyridine. (n.d.). LookChem. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. thinksrs.com [thinksrs.com]

- 3. sciencing.com [sciencing.com]

- 4. sserc.org.uk [sserc.org.uk]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. 10445-91-7 | CAS DataBase [m.chemicalbook.com]

- 9. 4-(Chloromethyl)pyridine CAS#: 10445-91-7 [m.chemicalbook.com]

- 10. 4-(Chloromethyl)pyridine , 98+% , 10445-91-7 - CookeChem [cookechem.com]

- 11. lookchem.com [lookchem.com]

- 12. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 13. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 14. chem.libretexts.org [chem.libretexts.org]

solubility of 2-Chloro-4-(chloromethyl)pyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-4-(chloromethyl)pyridine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block hinges on its reactivity and, critically, its solubility in various reaction media. This guide provides a comprehensive analysis of the solubility profile of this compound. We will explore the physicochemical properties governing its solubility, present qualitative and quantitative data in common organic solvents, outline the key factors that influence dissolution, and provide a standardized protocol for experimental solubility determination. This document is intended to serve as a practical resource for scientists enabling informed solvent selection for synthesis, purification, and formulation development.

Introduction: The Synthetic Versatility of this compound

This compound is a key intermediate in modern pharmaceutical and agrochemical research. Its structure is distinguished by two reactive sites: a chlorine atom on the pyridine ring and a chloromethyl group.[1] The chloromethyl group acts as a potent alkylating agent, ideal for creating covalent bonds with biological nucleophiles, a strategy employed in the design of targeted covalent inhibitors.[1] Simultaneously, the 2-chloro substituent on the pyridine ring is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for complex molecular scaffolds to be constructed.[1]

The successful application of this reagent in any synthetic route is fundamentally dependent on its behavior in solution. Understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates reaction kinetics, influences purification strategies such as crystallization, and impacts the feasibility of formulation. This guide aims to provide the necessary insights to leverage the solubility characteristics of this compound effectively.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. The key features of this compound (Molecular Formula: C₆H₅Cl₂N, Molar Mass: 162.01 g/mol ) are:

-

The Pyridine Ring : The nitrogen atom within the aromatic ring introduces polarity and possesses a lone pair of electrons. This lone pair is not delocalized and imparts basicity to the molecule, allowing it to act as a hydrogen bond acceptor or be protonated by acids.[2]

-

Dual Chlorine Substituents : The two chlorine atoms increase the molecule's molecular weight and overall nonpolar surface area. While the individual C-Cl bonds are polar, their symmetrical placement contributes to a moderate overall molecular polarity.

-

The Hydrochloride Salt Form : It is crucial to note that this compound is often supplied as a hydrochloride salt (this compound hydrochloride, M. Wt: 198.5 g/mol ).[1] This salt form is significantly more polar and exhibits much higher solubility in polar protic solvents, including water, compared to its free base form.[1][3]

These competing features—a polar, basic nitrogen head and a larger, moderately nonpolar chlorinated body—result in a molecule with nuanced solubility, best predicted by the "like dissolves like" principle.[4][5]

Solubility Profile in Common Organic Solvents

Data Summary

The following table summarizes the expected solubility of this compound (free base) at ambient temperature.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | Soluble to Very Soluble | These solvents effectively solvate the polar pyridine ring through dipole-dipole interactions. DMF, in particular, is a common solvent for reactions involving this compound.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Soluble | The intermediate polarity and ability to engage in weak hydrogen bonding make these excellent solvents for compounds with mixed polarity. |

| Polar Protic | Ethanol, Methanol | Soluble to Moderately Soluble | These solvents can act as hydrogen bond donors to the pyridine nitrogen. Solubility is generally good, similar to analogs.[3] |

| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble | The aromatic nature of the solvent can interact favorably with the pyridine ring via π-stacking, but the polar groups of the solute limit high solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble to Sparingly Soluble | The significant difference in polarity between the solute and these nonpolar solvents prevents effective solvation.[3] |

| Aqueous | Water | Insoluble | The free base has very limited water solubility due to its significant nonpolar character.[7] Solubility increases dramatically in acidic aqueous solutions due to the formation of the polar pyridinium salt. |

Key Factors Influencing Solubility

Several environmental and structural factors can be manipulated to control the solubility of this compound.

-

Temperature : For most solid solutes in liquid solvents, solubility increases with temperature.[4][5] This principle is fundamental for purification by recrystallization, where a solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

pH : In aqueous or protic solvent systems, pH is a dominant factor. As a basic compound, the pyridine nitrogen can be protonated under acidic conditions (pH < pKa of the conjugate acid).[2] This forms the highly polar pyridinium cation, which is significantly more soluble in polar solvents like water.

-

Solvent Polarity : As detailed in the table above, matching the polarity of the solvent to the solute is the most critical factor for achieving dissolution, a concept encapsulated by the "like dissolves like" rule.[5]

-

Crystal Lattice Energy : The solid-state packing of the molecule in its crystal form must be overcome by solvent-solute interactions.[8] Strong intermolecular forces in the crystal will lead to lower solubility.

The logical relationship between these factors and the resulting solubility is depicted in the diagram below.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol: Gravimetric Determination of Solubility

To ensure scientific integrity and provide actionable methods, this section details a standard laboratory procedure for determining the solubility of this compound in a given organic solvent.[9][10]

Objective

To determine the mass of this compound that dissolves in a specific volume of a selected organic solvent at a constant temperature to form a saturated solution.

Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Volumetric glassware

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed collection vials

Methodology

-

Preparation : Add an excess amount of solid this compound to a vial containing a precisely known volume or mass of the chosen solvent. "Excess" ensures that undissolved solid remains after equilibrium is reached.

-

Equilibration : Seal the vial tightly to prevent solvent evaporation. Place the vial in the thermostatic shaker set to the desired temperature (e.g., 25 °C / 298.15 K). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation.

-

Phase Separation : After equilibration, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for several hours to let the excess solid settle.

-

Sample Withdrawal : Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. To prevent temperature-induced precipitation, ensure the syringe is at the same temperature as the solution.

-

Filtration : Immediately pass the withdrawn solution through a syringe filter into a pre-weighed (tared) collection vial. This step is critical to remove any microscopic solid particles.

-

Mass Determination : Accurately weigh the collection vial containing the filtered saturated solution to determine the mass of the solution.

-

Solvent Evaporation : Carefully evaporate the solvent from the collection vial. This can be achieved using a rotary evaporator, a gentle stream of inert gas (e.g., nitrogen), or by placing it in a vacuum oven at a temperature well below the compound's decomposition point.

-

Final Weighing : Once the solvent is completely removed and the vial contains only the dried solute, weigh the vial again.

-

Calculation : The solubility can be calculated and expressed in various units (e.g., g/100 mL, mg/mL, mol/L).

-

Mass of dissolved solute = (Mass of vial + dried solute) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + dried solute)

-

Solubility (g / 100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

-

Experimental Workflow Diagram

Caption: Workflow for gravimetric solubility determination.

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties.

-

Hazards : The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[11][12] The hydrochloride salt is corrosive and can cause severe skin burns and eye damage.[13][14]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][15]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from incompatible materials such as strong oxidizing agents.[15] Some related compounds are noted to be hygroscopic or sensitive to air, so storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable for long-term stability.[3][14]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[11]

Conclusion

This compound is a moderately polar compound whose solubility is governed by a balance of its polar pyridine nitrogen and its less polar chlorinated framework. It exhibits favorable solubility in a range of polar aprotic and chlorinated organic solvents, with more limited solubility in nonpolar and aqueous media. Factors such as temperature and pH can be strategically manipulated to enhance or decrease its solubility, providing powerful tools for reaction control and purification. By understanding these principles and employing rigorous experimental methods, researchers can effectively utilize this versatile building block to its full potential in the advancement of chemical science and drug discovery.

References

- This compound hydrochloride | 117934-37-9 | Benchchem. (URL: )

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds. (URL: )

- 2-CHLORO-4-(CHLOROMETHYL)

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025-02-11). (URL: [Link])

-

Solubility of Organic Compounds. (2023-08-31). (URL: [Link])

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024-11-19). (URL: [Link])

-

This compound | C6H5Cl2N | CID 11126573 - PubChem. (URL: [Link])

-

2-Chloro-4-(trichloromethyl)pyridine | C6H3Cl4N | CID 10889740 - PubChem. (URL: [Link])

-

2-(Chloromethyl)pyridine - Solubility of Things. (URL: [Link])

-

2-Chloromethylpyridine - Wikipedia. (URL: [Link])

-

C–H···π interactions increase pyridinium solubility by disrupting ionic... - ResearchGate. (URL: [Link])

-

Pyridine - chemeurope.com. (URL: [Link])

-

The Influence of Water and Temperature on the Solubility of C60 in Pyridine Solution | Request PDF - ResearchGate. (2025-08-06). (URL: [Link])

-

Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023-01-29). (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyridine [chemeurope.com]

- 3. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

- 12. This compound | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Chloro-4-(chloromethyl)pyridine Hydrochloride: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary: 2-Chloro-4-(chloromethyl)pyridine hydrochloride is a highly reactive, bifunctional heterocyclic compound of significant importance in the pharmaceutical and agrochemical industries. Its unique structure, featuring two distinct electrophilic centers, allows for selective and sequential reactions, making it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, core applications in drug development, analytical characterization, and safety protocols, tailored for researchers, scientists, and drug development professionals.

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among these, this compound hydrochloride (CAS No: 117934-37-9) has emerged as a critical intermediate. The molecule possesses two chlorine substituents at distinct positions: a chloro group on the aromatic ring and a chloromethyl group on the side chain.[2] This dual reactivity allows it to serve as a potent alkylating agent and a substrate for nucleophilic aromatic substitution, providing a flexible platform for synthesizing a diverse range of compounds, including antihistamines and anti-inflammatory agents.[2]

Physicochemical Properties

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media compared to its free base, which is a critical attribute for many synthetic and formulation processes.[2] A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 117934-37-9 | [3] |

| Molecular Formula | C₆H₅Cl₂N·HCl | [2] |

| Molecular Weight | 198.48 g/mol | [2] |

| Appearance | White to off-white solid/powder | [4][5] |

| Melting Point | 150°C to 287°C (Range for related compounds) | [2] |

| Solubility | Soluble in water | [6] |

| Chemical Names | This compound,hydrochloride | [3] |

Synthesis and Manufacturing Insights

The industrial synthesis of this compound hydrochloride typically originates from 2-methylpyridine, proceeding through a controlled, multi-step chlorination process. Understanding this pathway is crucial for ensuring high purity and yield.

Synthetic Pathway Overview

The primary route involves a two-step radical-mediated chlorination:

-

Ring Chlorination: 2-Methylpyridine is first chlorinated on the pyridine ring. This step is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) in the presence of a base such as anhydrous sodium carbonate (Na₂CO₃) to neutralize the HCl byproduct. The reaction is initiated by light and maintained at a specific temperature (e.g., 58–65°C).[2]

-

Side-Chain Chlorination: The resulting 2-chloro-4-methylpyridine undergoes a second chlorination, this time targeting the methyl group. An excess of chlorine gas is often used to drive the reaction to completion, yielding the desired this compound.[2]

Throughout the synthesis, gas chromatography (GC) is the method of choice for monitoring the formation of intermediates and the final product, allowing for precise control and optimization of reaction time and conditions.[2]

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of this compound HCl.

Reactivity and Mechanistic Insights

The synthetic utility of this compound hydrochloride stems from the differential reactivity of its two chloro-substituents. This bifunctionality allows for controlled, site-selective modifications.

-

4-(Chloromethyl) Group: This group behaves like a reactive benzylic halide.[7] The chlorine atom is readily displaced by a wide range of nucleophiles (amines, thiols, alcohols) via an Sɴ2 mechanism. This makes it an excellent electrophile for introducing the (2-chloropyridin-4-yl)methyl moiety into target molecules.[2][7]

-

2-Chloro Group: The chlorine atom attached directly to the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SɴAr).[7] This reaction typically requires stronger nucleophiles and/or harsher conditions (e.g., elevated temperatures) compared to the side-chain substitution.

This reactivity difference enables chemists to perform sequential substitutions, first reacting at the more labile chloromethyl position under milder conditions, and then targeting the ring chloro-substituent in a subsequent step.

Differential Reactivity Diagram

Caption: Differential reactivity of the two chloro-substituents.

Core Applications in Drug Development

This compound hydrochloride is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its ability to act as a bifunctional scaffold allows for the construction of complex heterocyclic systems.[2]

Role as a Key Intermediate

The compound serves as a starting material for introducing the substituted pyridine motif, which is a privileged structure in medicinal chemistry. It is used in the synthesis of various therapeutic classes, including:

-

Antihistamines: For the treatment of allergies.[2]

-

Anti-inflammatory Agents: Including inhibitors of cyclooxygenase (COX) enzymes.[2]

-

Antimicrobial Agents: Showing effectiveness against various microbial strains.[2]

-

Proton Pump Inhibitors: Certain related pyridine derivatives are crucial for synthesizing drugs like omeprazole and pantoprazole.[8][9]

Generalized Protocol for Nucleophilic Substitution

This protocol outlines a self-validating workflow for a typical Sɴ2 reaction at the chloromethyl position.

Objective: To synthesize a 4-substituted methylpyridine derivative via nucleophilic substitution.